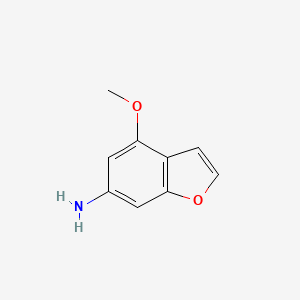

4-Methoxybenzofuran-6-amine

Description

Overview of Benzofuran (B130515) Core Structure and its Significance in Organic Chemistry

Benzofuran is a heterocyclic compound resulting from the fusion of a benzene (B151609) ring and a furan (B31954) ring. semanticscholar.orgwikipedia.org This core structure is not merely a chemical curiosity; it is a recurring motif in a vast number of natural and synthetic compounds with a wide spectrum of biological activities. researchgate.netacs.org The unique structural features of benzofuran make it a "privileged scaffold" in drug discovery, meaning its framework is frequently found in biologically active compounds. rsc.orgrsc.org Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications. semanticscholar.orgmdpi.comorgsyn.org The versatility of the benzofuran ring system stems from its ability to interact with various biological targets through different types of intermolecular forces. mdpi.com

The reactivity of the benzofuran ring is influenced by the electron distribution across its structure. The frontier electron populations indicate that certain carbon atoms are more susceptible to electrophilic attack, making it a versatile starting point for the synthesis of more complex molecules. researchgate.net The development of new and efficient methods for synthesizing benzofuran derivatives remains an active area of research, driven by the continuous search for novel therapeutic agents. acs.orgbohrium.com

Positional and Substituent Effects in Benzofuran Derivatives, with Focus on Methoxy (B1213986) and Amine Functionalities

The biological activity and chemical properties of benzofuran derivatives are profoundly influenced by the nature and position of substituents on the core ring structure. mdpi.com The introduction of different functional groups can alter the molecule's size, shape, lipophilicity, and electronic properties, which in turn dictates its interaction with biological targets. mdpi.com

Similarly, the amine group (-NH2) is another crucial functionality. The amino group can act as a hydrogen bond donor, which is a key interaction in many biological systems. The position of the amino group on the benzofuran scaffold is also vital. For example, the transformation of hydroxybenzofurans into their amino derivatives via processes like the Smiles rearrangement has been a strategy to generate new compounds with potential biological applications. researchgate.net

In the specific case of 4-Methoxybenzofuran-6-amine , the molecule possesses both a methoxy group at the 4-position and an amine group at the 6-position. This particular arrangement of an electron-donating methoxy group and a potentially reactive amine group on the benzofuran core creates a unique electronic and structural profile that is of interest for further investigation.

Research Trajectories for Novel Benzofuran Scaffolds

The development of novel benzofuran scaffolds is a dynamic area of research, with several key trajectories:

Synthesis of Hybrid Molecules: A promising approach involves the creation of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties. semanticscholar.org This strategy aims to leverage the synergistic effects of different structural components to enhance therapeutic efficacy.

Exploration of Diverse Substitution Patterns: Researchers are continuously exploring the impact of various substituents at different positions of the benzofuran ring. nih.govjst.go.jp This includes the introduction of halogens, alkyl groups, and more complex side chains to modulate the biological activity. mdpi.com

Development of Catalytic Synthesis Methods: A significant focus is on developing more efficient and environmentally friendly methods for synthesizing benzofuran derivatives. This includes the use of transition metal catalysts like palladium, copper, and nickel to facilitate key bond-forming reactions. acs.orgbohrium.com

Target-Specific Drug Design: With a deeper understanding of the biological targets of benzofuran derivatives, researchers are designing new compounds with improved selectivity and potency. This involves computational modeling and structure-activity relationship (SAR) studies to guide the design of molecules that can interact with specific enzymes or receptors. bohrium.com

The compound 4-Methoxybenzofuran-6-amine itself represents a building block that can be utilized in these research trajectories to create more complex and potentially more active molecules.

| Property | Value |

| Molecular Formula | C9H9NO2 |

| IUPAC Name | 4-methoxybenzofuran-6-amine |

| CAS Number | 1330752-90-3 |

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

4-methoxy-1-benzofuran-6-amine |

InChI |

InChI=1S/C9H9NO2/c1-11-8-4-6(10)5-9-7(8)2-3-12-9/h2-5H,10H2,1H3 |

InChI Key |

XPWJBTZCKGGVNS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C=CO2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxybenzofuran 6 Amine and Its Analogues

Direct Synthetic Routes to 4-Methoxybenzofuran-6-amine

Direct synthetic routes to 4-Methoxybenzofuran-6-amine are not extensively documented in the literature. However, general methods for the synthesis of amino-substituted benzofurans can be adapted. One such approach involves a one-pot reaction of substituted salicylaldehydes, amines, and alkynes catalyzed by a copper salt. For instance, a method has been reported for the synthesis of amino-substituted benzofuran (B130515) skeletons by treating salicylaldehydes and amines with calcium carbide (as an alkyne source) in the presence of copper bromide. acs.org This strategy could potentially be applied to the synthesis of 4-Methoxybenzofuran-6-amine by utilizing a suitably substituted 2-hydroxy-5-nitrobenzaldehyde, followed by reduction of the nitro group to an amine.

Another potential direct approach involves the [4 + 1] cycloaddition reaction of in situ generated ortho-quinone methides with isocyanides. nih.gov This method has been used to construct a variety of 2-aminobenzofurans. nih.gov By starting with an appropriately substituted o-hydroxybenzhydryl alcohol, it might be possible to introduce the desired substituents on the benzofuran core.

Strategies for Constructing the Benzofuran Core with Methoxy (B1213986) Substitution

The construction of the benzofuran core is a critical step in the synthesis of 4-Methoxybenzofuran-6-amine and its analogues. Various cyclization and annulation reactions have been developed for this purpose, employing both metal-catalyzed and metal-free conditions.

Cyclization and annulation reactions are the most common strategies for synthesizing the benzofuran ring system. These methods typically involve the formation of a key C-O or C-C bond to close the furan (B31954) ring onto the benzene (B151609) ring.

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the construction of benzofurans is no exception. Various metals have been employed to facilitate the cyclization process, offering high efficiency and functional group tolerance.

Palladium and Copper: A combination of palladium and copper catalysts is frequently used in Sonogashira coupling reactions between terminal alkynes and iodophenols, which then undergo intramolecular cyclization to form benzofurans. acs.org This approach is highly versatile for creating substituted benzofurans.

Copper: Copper-based catalysts are also effective on their own. For example, copper iodide has been used to catalyze the one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes in an environmentally friendly deep eutectic solvent. acs.org Another copper-catalyzed method involves the reaction of substituted amines, salicylaldehydes, and calcium carbide to yield amino-substituted benzofurans. acs.org

Ruthenium: Ruthenium catalysts have been utilized in the synthesis of benzofuran derivatives from substituted alkynes and methoxy-substituted hydroxy-benzoic acids. nih.gov

The following table summarizes some metal-catalyzed approaches for the synthesis of substituted benzofurans.

| Catalyst System | Reactants | Product Type | Reference |

| (PPh₃)PdCl₂ / CuI | Terminal alkynes, Iodophenols | Substituted benzofurans | acs.org |

| CuBr | Substituted amines, Salicylaldehydes, Calcium carbide | Amino-substituted benzofurans | acs.org |

| CuI | o-Hydroxy aldehydes, Amines, Substituted alkynes | Substituted benzofurans | acs.org |

| Ru-based catalyst | Substituted alkynes, Methoxy-substituted hydroxy-benzoic acid | Methoxy-substituted benzofurans | nih.gov |

While metal-catalyzed reactions are powerful, metal-free alternatives are gaining attention due to their lower cost and reduced environmental impact. These methods often rely on the use of strong bases or acids to promote cyclization.

One notable metal-free approach involves a Lewis-acid-promoted propargylation followed by a potassium carbonate-mediated intramolecular cyclization, isomerization, and benzannulation to afford benzofuran derivatives in high yields. nih.gov

Oxidative annulation is another strategy for constructing the benzofuran core. These reactions involve the formation of the heterocyclic ring through an oxidative process, often employing an external oxidant.

Cycloisomerization reactions involve the rearrangement of a linear precursor to a cyclic product without the loss of any atoms. Gold(I) catalysts, in conjunction with an oxidant like Selectfluor, have been used for the cycloisomerization of o-alkynyl phenols to form benzofuran-3(2H)-ones, which can be further converted to substituted benzofurans. researchgate.net

Rearrangement Reactions for Benzofuran Formation

Rearrangement reactions offer elegant pathways to the benzofuran nucleus, often proceeding through complex intramolecular transformations to yield the desired heterocyclic structure.

One notable strategy involves the rearrangement of 2-hydroxychalcones. This method allows for the highly selective synthesis of different benzofuran isomers depending on the reaction conditions. nih.gov The process begins with the rearrangement of a protected 2-hydroxychalcone, which is then transformed through a cyclized 2,3-dihydrobenzofuran (B1216630) intermediate. nih.gov By carefully selecting the solvent and acid catalyst, the reaction can be directed to selectively produce either 3-acylbenzofurans or 3-formylbenzofurans. nih.gov For example, using p-toluenesulfonic acid in (CF₃)₂CHOH as a solvent favors the formation of 3-formylbenzofurans. nih.gov

Another powerful rearrangement for constructing the benzofuran ring is the Claisen rearrangement. jocpr.comquimicaorganica.org The cesium fluoride-mediated Claisen rearrangement has been successfully used to construct a 2-methylbenzofuran (B1664563) ring from a propargyl ether intermediate, which is synthesized from vanillin. jocpr.com Additionally, an unusual rearrangement of a benzopyran (coumarin) system to a benzofuran ring has been observed under moderate conditions, providing a novel pathway to biologically relevant benzofuran derivatives. nih.gov This particular rearrangement was discovered during the synthesis of potential acetylcholinesterase inhibitors. nih.gov

| Rearrangement Type | Starting Material | Key Reagents/Conditions | Product Type | Reference |

| Chalcone (B49325) Rearrangement | 2-Hydroxychalcone | p-TsOH, (CF₃)₂CHOH | 3-Formylbenzofuran | nih.gov |

| Claisen Rearrangement | Propargyl ether of vanillin | Cesium Fluoride | 2-Methylbenzofuran | jocpr.com |

| Benzopyran Rearrangement | 4-Morpholinocoumarin derivative | NBS, BPO | 3-Bromobenzofuran derivative | nih.gov |

C-H Functionalization and Alkylation Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized substrates. acs.org This approach enhances atom economy and simplifies synthetic routes to complex molecules.

Palladium-catalyzed C-H functionalization is a prominent strategy for modifying the benzofuran scaffold. mdpi.com For instance, a robust method for the direct C-2 arylation of benzofurans with aryl iodides has been developed to proceed at room temperature. nsf.gov This reaction demonstrates complete C-2 regioselectivity and tolerates a range of functional groups. nsf.gov Mechanistic studies suggest the reaction proceeds through a Heck-type carbopalladation intermediate. nsf.gov In a different approach, a palladium-catalyzed tandem C-H functionalization/cyclization of benzoquinone with terminal alkynes has been employed to synthesize 2,3-disubstituted 5-hydroxybenzofuran derivatives. nih.gov A key feature of this protocol is that the benzoquinone acts as both a reactant and an internal oxidant, eliminating the need for external oxidants. nih.gov

Ruthenium-catalyzed reactions have also been utilized for the C-H alkylation of phenols, which are precursors to benzofurans. A well-defined cationic Ru-H complex catalyzes the dehydrative C-H alkylation of phenols with alcohols, selectively forming ortho-substituted phenol (B47542) products, which can be precursors for benzofuran synthesis. semanticscholar.org This method is advantageous as it uses readily available starting materials and liberates water as the only byproduct. semanticscholar.org

| Catalyst System | Reactants | Key Features | Product | Reference |

| Palladium Acetate (B1210297) | Benzofuran, Aryl Iodide | Room temperature, C-2 selectivity | C-2 Arylated Benzofuran | nsf.gov |

| Palladium Catalyst | Benzoquinone, Terminal Alkyne | Benzoquinone as reactant and oxidant | 2,3-Disubstituted 5-Hydroxybenzofuran | nih.gov |

| Cationic Ru-H Complex | Phenol, Alcohol | Dehydrative ortho-alkylation | Ortho-alkylated Phenol | semanticscholar.org |

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions provide a highly efficient means of constructing complex molecular architectures from simple precursors in a single operation. oup.comoup.com These reactions enhance synthetic efficiency by minimizing purification steps and reducing waste.

A notable example is a multicomponent cascade reaction for synthesizing highly substituted 2,3-dihydrobenzofuran derivatives from N-phenylsalicylideneamines, 1,3-dicarbonyl compounds, and N-iodosuccinimide (NIS). oup.com This process allows for the rapid assembly of the dihydrobenzofuran core with good yields. oup.comoup.com The resulting 2,3-dihydrobenzofurans can be further transformed into benzofuran-2-carboxylates. oup.com

Another innovative cascade reaction involves the single-electron transfer (SET) initiated radical cyclization of 2-iodo aryl allenyl ethers. nih.gov This reaction, triggered by 2-azaallyl anions, is followed by an intermolecular radical-radical coupling. nih.gov This method provides a mild and broadly applicable route to complex benzofurylethylamine derivatives, which are otherwise difficult to prepare. nih.gov

Claisen Condensation Approaches for Benzofuran Intermediates

The Claisen condensation is a classic carbon-carbon bond-forming reaction that is instrumental in preparing dicarbonyl compounds, which are versatile intermediates for the synthesis of heterocyclic systems, including benzofurans. quimicaorganica.org This strategy typically involves the reaction of a ketone derivative of a phenol with a bromoester to form a key dicarbonyl intermediate. quimicaorganica.org This intermediate can then undergo intramolecular cyclization, often followed by decarboxylation upon heating, to yield the final benzofuran product. quimicaorganica.org This approach allows for the construction of the benzofuran ring with substituents derived from the initial ketone and ester components. quimicaorganica.org

Introduction and Functionalization of the Amine Moiety

Once the benzofuran scaffold is in place, the next crucial step is the introduction of the amine group at the desired position, such as the C-6 position for 4-Methoxybenzofuran-6-amine.

Amination Reactions on Benzofuran Scaffolds

Directly installing an amine group onto a benzofuran ring can be achieved through various amination reactions. Transition metal-catalyzed C-N bond formation is a common strategy. While specific examples on 4-methoxybenzofuran (B8762342) are sparse, general methodologies can be applied. For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) on aryl halides or triflates are widely used and could be applied to a 6-halo-4-methoxybenzofuran precursor.

An alternative approach involves the synthesis of 2-aminobenzofurans via a Sc(OTf)₃-mediated formal [4+1] cycloaddition of isocyanides with ortho-quinone methides generated in situ. nih.gov This method provides a direct and efficient route to 2-aminobenzofurans under mild conditions with good yields. nih.gov While this method targets the 2-position, it highlights modern strategies for incorporating amine functionality during the ring-forming process. nih.gov Similarly, cascade reactions involving substituted amines, salicylaldehydes, and a source of acetylene (B1199291) (like calcium carbide) can yield amino-substituted benzofuran skeletons in high yields using a copper bromide catalyst. acs.org

Reductive Methods for Amine Formation

Reductive methods are among the most reliable and widely used strategies for introducing an amine group onto an aromatic ring. The most common approach involves the nitration of the benzofuran scaffold followed by the reduction of the resulting nitro group. A 4-methoxybenzofuran could be nitrated at the C-6 position, and the subsequent nitro-group can be reduced to the target 6-amine using various reducing agents, such as tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd), or iron in acidic media.

Another powerful reductive method is reductive amination. researchgate.netmasterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com For example, a 7-methoxy-2-phenyl-1-benzofuran-5-carboxaldehyde can be subjected to reductive amination with a series of aliphatic and aromatic amines using a mild reducing agent like sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. researchgate.net This one-pot procedure is highly efficient for synthesizing secondary amines on the benzofuran core. researchgate.net This strategy could be readily adapted to a 4-methoxybenzofuran-6-carbaldehyde precursor to install a primary or substituted amine at the C-6 position. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride, which are selective for the imine in the presence of the initial carbonyl group. masterorganicchemistry.com

| Method | Precursor | Key Reagents | Product | Reference |

| Nitro Group Reduction | 6-Nitro-4-methoxybenzofuran | SnCl₂, HCl or H₂, Pd/C | 4-Methoxybenzofuran-6-amine | General Method |

| Reductive Amination | Benzofuran-carboxaldehyde | Amine, NaBH(OAc)₃ or NaBH₃CN | Benzofuran-methylamine derivative | researchgate.netmasterorganicchemistry.com |

Mannich Reactions Incorporating Amine Functionality

The Mannich reaction is a cornerstone of organic chemistry for the aminoalkylation of acidic protons located on a carbon atom, leading to the formation of β-amino-carbonyl compounds known as Mannich bases. wikipedia.orgoarjbp.com This three-component condensation reaction typically involves a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comresearchgate.net The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the enol form of the carbonyl compound. wikipedia.org

In the context of benzofuran synthesis, the Mannich reaction provides a powerful and direct method for introducing an aminomethyl group, which can be a key step in constructing analogues of 4-Methoxybenzofuran-6-amine. For instance, 1-(5-Bromobenzofuran-2-yl)ethan-1-one has been successfully utilized as a substrate in direct Mannich reactions with various secondary amines to generate several β-aminoketone hydrochlorides. researchgate.net This demonstrates the feasibility of applying this reaction to pre-formed benzofuran rings that possess an enolizable ketone, a common feature in many benzofuran synthetic routes.

The versatility of the Mannich reaction is further highlighted by its use in multicomponent, one-pot procedures that can rapidly build molecular complexity. beilstein-journals.org Modified Mannich reactions, where electron-rich aromatic compounds replace the typical C-H acid, have also gained prominence. beilstein-journals.org Such strategies can be adapted to introduce amine functionalities onto phenolic precursors of benzofurans, which could then be cyclized to form the desired substituted benzofuran ring system. The presence of the Mannich side chain can also increase the solubility and potential bioavailability of the resulting molecule. ias.ac.in

Regioselective Synthesis and Positional Control of Substituents

Achieving precise control over the placement of substituents on the benzofuran core is a critical challenge in the synthesis of specifically substituted targets like 4-Methoxybenzofuran-6-amine. The regiochemical outcome of benzofuran ring formation is often dictated by the nature and position of substituents on the starting materials, as well as the reaction conditions employed. oregonstate.edu

Classical strategies for constructing the furanoid ring, such as the intramolecular cyclization of α-phenoxycarbonyl compounds, exemplify the challenges of regioselectivity. oregonstate.edu For example, in substrates where two ortho positions are available for cyclization, mixtures of regioisomers are common, although the sterically less-hindered product is often favored. oregonstate.edu A specific case highlights that the cyclization of a particular substrate can lead to a mixture of 3,6-disubstituted and 3,4-disubstituted benzofuran derivatives, demonstrating the difficulty in achieving positional control without specific directing strategies. oregonstate.edu

To overcome these challenges, methodologies that offer programmable and complete regiochemical control are highly sought after. One such approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes to prepare benzofuranones, which can subsequently be converted to highly substituted benzofurans. oregonstate.eduacs.org This method allows for the creation of complex substitution patterns with predictable regioselectivity, which is essential for synthesizing a target with substituents at the 4- and 6-positions. oregonstate.eduacs.org Other advanced methods achieve regioselectivity through catalyst control, such as cobalt-catalyzed metalloradical cyclization of alkynes with diazocarbonyls, which produces multisubstituted furans with complete regioselectivity. nih.gov Unusual synthetic routes involving acs.orgacs.org-sigmatropic rearrangement and subsequent substituent migration have also been developed to access highly substituted benzofurans that may be difficult to obtain through traditional methods. rsc.orgresearchgate.net

Advanced Synthetic Techniques and Sustainable Chemistry Principles

Modern organic synthesis increasingly emphasizes the development of advanced techniques that align with the principles of sustainable or "green" chemistry. These principles focus on improving reaction efficiency, reducing waste, minimizing the use of hazardous substances, and utilizing renewable resources. scienceopen.com In the synthesis of benzofuran derivatives, these concepts have been implemented through various innovative strategies. benthamdirect.com

A key area of development is the use of environmentally benign solvents. Protocols have been established for benzofuran synthesis in pure water, avoiding the need for organic cosolvents. divyarasayan.org Similarly, deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been employed as eco-friendly reaction media for one-pot syntheses of benzofuran derivatives. acs.orgnih.gov

Catalysis plays a central role in sustainable synthesis. The use of heterogeneous, recyclable catalysts, such as palladium on carbon (Pd/C), allows for easy separation from the reaction mixture and multiple reuses without significant loss of activity. chemistryviews.org Metal-catalyzed routes, including those using palladium, copper, and rhodium, are widely employed to construct the benzofuran skeleton efficiently. acs.orgnih.govnih.gov Efforts are also directed towards developing catalyst-free reaction conditions where possible, such as the synthesis of benzofurans from cascade reactions between nitroepoxides and salicylaldehydes, which can proceed without a catalyst at elevated temperatures. acs.org

Advanced synthetic strategies also include one-pot reactions, which combine multiple synthetic steps into a single operation. This approach reduces the need for purification of intermediates, saving time, solvents, and resources. acs.orgnih.gov For example, efficient one-pot strategies have been reported for yielding amino-substituted benzofuran skeletons by reacting substituted amines, salicylaldehydes, and a source of acetylene, like calcium carbide, in the presence of a copper catalyst. acs.orgnih.gov These advanced methods represent a significant step towards more efficient and environmentally responsible synthesis of complex molecules like 4-Methoxybenzofuran-6-amine and its analogues.

Reactivity and Transformations of 4 Methoxybenzofuran 6 Amine

Reactivity of the Amine Functional Group

The primary amine at the C-6 position is a versatile functional group that serves as a primary site for a variety of chemical transformations. Its nucleophilic character allows it to readily participate in reactions with a wide range of electrophiles.

As a primary aromatic amine, 4-Methoxybenzofuran-6-amine is expected to undergo acylation and benzoylation reactions to form the corresponding amides. These reactions typically involve treatment with acylating agents such as acid chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This transformation is fundamental in organic synthesis for protecting the amine group or for building more complex molecular architectures. While specific studies on the acylation of 4-Methoxybenzofuran-6-amine are not detailed in the provided results, the reactivity is analogous to that of other aromatic amines.

Table 1: Expected Acylation and Benzoylation Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride (CH₃COCl) or Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-(4-methoxybenzofuran-6-yl)acetamide |

| Benzoylation | Benzoyl chloride (C₆H₅COCl) | N-(4-methoxybenzofuran-6-yl)benzamide |

The primary amine functionality allows 4-Methoxybenzofuran-6-amine to participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. libretexts.orgyoutube.com The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. operachem.com This reactivity is crucial for the synthesis of various heterocyclic systems and complex organic molecules. For example, catalyst-free domino condensation reactions involving similar heterocyclic amines have been developed to create fused-ring systems. rsc.org

The general mechanism involves an initial nucleophilic attack by the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration leads to the formation of the imine. youtube.com

The amine group of 4-Methoxybenzofuran-6-amine can act as a nucleophile in substitution reactions. It can displace suitable leaving groups on alkyl or aryl systems. In the context of aromatic systems, this is known as nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the aromatic ring to be activated by electron-withdrawing groups. nih.govyoutube.com The amine can displace a leaving group, such as a halide, on a sufficiently electron-deficient aromatic ring. researchgate.net

Furthermore, the bifunctional nature of molecules containing a primary amine allows them to be used as monomers in polycondensation reactions. Polycondensation involves the step-wise reaction between functional groups of monomers to form polymers. mdpi.com For instance, reaction with a dicarboxylic acid chloride could, in principle, lead to the formation of a polyamide. The success of such polymerizations depends on factors like monomer purity, stoichiometry, and reaction conditions. scispace.com

Reactivity of the Methoxy (B1213986) Group and its Influence on the Benzofuran (B130515) System

The methoxy group at the C-4 position is a strong electron-donating group due to resonance. Its presence significantly influences the electron density distribution across the benzofuran ring system. This has two major consequences:

Activation of the Aromatic Ring: The methoxy group activates the benzene (B151609) portion of the heterocycle towards electrophilic aromatic substitution. It directs incoming electrophiles to the positions ortho and para to itself. In this specific molecule, the ortho position (C-5) and the para position (C-7) are activated.

Demethylation of the methoxy group to the corresponding phenol (B47542) is a possible transformation, typically achieved using strong acids like HBr or Lewis acids such as BBr₃.

Chemical Transformations of the Benzofuran Heterocycle

The benzofuran ring itself is an aromatic heterocycle with its own characteristic reactivity, which is further modulated by the attached amine and methoxy substituents.

The benzofuran ring system is generally susceptible to electrophilic attack. researchgate.net The fusion of the benzene and furan (B31954) rings, along with the activating -NH₂ and -OCH₃ groups, makes the molecule electron-rich.

Electrophilic Substitution: Electrophilic attack can occur on either the benzene or the furan portion of the molecule.

On the Benzene Ring: The combined activating effects of the C-4 methoxy and C-6 amine groups strongly direct electrophiles to the C-5 and C-7 positions. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. researchgate.net

On the Furan Ring: The furan ring is also electron-rich and can react with electrophiles, typically at the C-2 or C-3 positions. The precise site of attack would depend on the specific electrophile and reaction conditions.

Nucleophilic Substitution: Nucleophilic substitution on the unsubstituted benzofuran ring is generally difficult due to its electron-rich nature. Such reactions typically require the presence of a good leaving group (like a halogen) on the ring and often harsh reaction conditions. researchgate.net However, nickel-catalyzed intramolecular nucleophilic additions have been used to synthesize benzofuran derivatives. organic-chemistry.org

Table 2: Predicted Sites of Electrophilic Attack on 4-Methoxybenzofuran-6-amine

| Ring System | Activating Groups | Predicted Position(s) of Attack |

| Benzene Ring | 4-OCH₃, 6-NH₂ | C-5, C-7 |

| Furan Ring | Heteroatom (Oxygen) | C-2, C-3 |

Radical Reactions for Functionalization

While radical reactions specifically employing 4-Methoxybenzofuran-6-amine as a substrate are not extensively documented in dedicated studies, the reactivity of the benzofuran core in radical processes has been established, particularly in the context of its synthesis and in annulation reactions. Mechanistic investigations into related systems suggest that the benzofuran ring can form radical intermediates, which are key to certain carbon-carbon and carbon-heteroatom bond formations.

For instance, one proposed mechanism for benzofuran synthesis involves a radical transfer step facilitated by a copper catalyst. nih.govacs.org This process generates a radical intermediate which subsequently undergoes cyclization. nih.govacs.org Another advanced approach involves a redox-neutral annulation that proceeds through a radical-cation mechanism. acs.org In this method, anodic oxidation is used to generate a reactive radical cation of the benzofuran derivative. acs.org This electrophilic intermediate then readily reacts with vinyldiazo compounds, initiating a cascade that leads to annulated products. acs.org

The presence of the potent electron-donating amine and methoxy groups on the 4-Methoxybenzofuran-6-amine framework is expected to significantly lower the oxidation potential of the molecule. This would make it particularly susceptible to the formation of a radical cation under oxidative conditions, thereby facilitating its participation in such functionalization reactions. The electron-rich nature of the furan ring would likely be the site of initial radical formation, paving the way for subsequent coupling and functionalization.

Cyclopropanation and Annulation Reactions on the Furan Ring

The furan ring of the benzofuran system, while aromatic, can behave like an electron-rich alkene and participate in cycloaddition reactions, including cyclopropanation and various modes of annulation. These reactions provide powerful tools for building molecular complexity and accessing novel three-dimensional scaffolds from the planar benzofuran core.

Cyclopropanation:

The direct cyclopropanation of the 2,3-double bond of the furan moiety in benzofurans has been successfully achieved using rhodium-catalyzed reactions. In a key study, cyclopropenes were utilized as carbene precursors for the diastereoselective intermolecular cyclopropanation of various heterocycles, including substituted benzofurans. acs.org The reaction demonstrates high functional group tolerance. Notably, substrates with electron-donating substituents on the benzene ring are well-tolerated. For example, a benzofuran with a methoxy group at the 6-position afforded the corresponding cyclopropanated product in high yield, indicating that the electronic properties of 4-Methoxybenzofuran-6-amine are conducive to this transformation. acs.org The reaction proceeds efficiently, converting the planar furan ring into a strained three-membered ring fused to the benzene core. acs.orgresearchgate.net

Table 1: Rhodium-Catalyzed Intermolecular Cyclopropanation of Substituted Benzofurans Data sourced from Organic Letters, 2020. acs.org

| Entry | Benzofuran Substituent | Yield (%) |

| 1 | 5-Bromo | 76 |

| 2 | 5-Methoxy | 78 |

| 3 | 6-Methoxy | 90 |

| 4 | 7-Bromo | 90 |

| 5 | 2-Methyl | 98 |

| 6 | 3-Methyl | 98 |

Annulation Reactions:

Annulation reactions, which involve the formation of a new ring onto an existing structure, have been widely applied to the benzofuran framework. These transformations can be categorized by the number of atoms contributed by each reactant, such as [3+2], [4+1], and [3+3] annulations.

[3+2] Annulation: An electrochemical approach has been developed for the redox-neutral (3+2) annulation of benzofurans with vinyldiazo compounds. This method is initiated by the anodic oxidation of the benzofuran to a radical cation, which then engages in a denitrogenative annulation cascade. The reaction tolerates a range of substituents at the C-5 position of the benzofuran ring. acs.org

[4+1] Annulation: A facile, one-pot synthesis of various benzoheterocycles has been achieved through a [4+1] annulation of para-quinone methides, which are structurally related to intermediates that could be derived from phenolic benzofurans. rsc.org Another method describes the construction of 2-aminobenzofurans via a [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides. nih.gov

[3+3] Annulation: N-heterocyclic carbenes (NHCs) have been shown to catalyze the [3+3] annulation reaction of enals with benzofuran-3-ones, providing efficient access to benzofuran-fused δ-lactones in high yields and excellent enantioselectivities. rsc.org

These examples, while not all performed on 4-Methoxybenzofuran-6-amine itself, establish the general reactivity of the benzofuran ring system in these synthetically valuable ring-forming reactions. researchgate.netnih.gov

Mechanistic Studies of Reaction Pathways

The mechanisms underpinning the reactivity of benzofurans have been a subject of both experimental and computational investigation, providing insight into the intermediates and transition states that govern these transformations.

Mechanistic studies of the redox-neutral (3+2) annulation confirm a radical-cation pathway. acs.org Evidence from cyclic voltammetry, in situ electrochemical mass spectrometry, and DFT calculations supports a process initiated by the single-electron oxidation of the benzofuran. The resulting radical cation undergoes a Giese-type radical addition to the vinyldiazo compound, followed by nitrogen release and intramolecular cyclization to form the annulated product. acs.org

In the context of benzofuran synthesis, which informs on the fundamental reactivity of the core, radical-mediated pathways have also been proposed. For example, the synthesis of benzofurans from benzothiophene (B83047) derivatives is suggested to proceed via a radical transfer with a copper catalyst, followed by cyclization and oxidation. nih.govacs.org

Computational studies have also been employed to elucidate pericyclic reactions. The mechanism for the conversion of a vinyl benzofuran intermediate into a tricyclic cyclopenta[b]benzofuran was examined using DFT (M06/6-31+G**). The calculations pointed to a conrotatory 4π-electron electrocyclization pathway with a modest activation barrier. comporgchem.com

For cycloaddition reactions, such as the [4+1] pathway to form 2-aminobenzofurans, the proposed mechanism involves the in situ generation of a reactive ortho-quinone methide (o-QM) intermediate. This is followed by nucleophilic addition of an isocyanide and subsequent intramolecular cyclization to yield the final benzofuran product. nih.gov These diverse mechanistic investigations highlight the versatile reactivity of the benzofuran nucleus, which can be modulated by catalysts and reaction conditions to proceed through ionic, radical, or pericyclic pathways.

Derivatization and Scaffold Diversification of 4 Methoxybenzofuran 6 Amine

Synthesis of Substituted 4-Methoxybenzofuran-6-amine Derivatives

The synthesis of substituted aminobenzofurans can be achieved through various modern synthetic strategies. While methods starting directly from 4-Methoxybenzofuran-6-amine are not extensively documented, general approaches to aminobenzofuran synthesis provide insight into potential derivatization pathways. One novel approach involves a scandium-triflate mediated [4+1] cycloaddition of isocyanides with ortho-quinone methides (o-QMs) generated in situ from o-hydroxybenzhydryl alcohols. nih.gov This method provides a direct and efficient route to constructing the 2-aminobenzofuran scaffold under mild conditions with yields of up to 93%. nih.gov The reaction proceeds through the nucleophilic addition of the isocyanide to the o-QM, followed by intramolecular cyclization and isomerization to yield the final 2-aminobenzofuran product. nih.gov This strategy highlights a modern approach to creating substituted aminobenzofuran cores, which could then undergo further functionalization. nih.gov

Creation of Fused Heterocyclic Systems Containing the Benzofuran (B130515) Moiety

The amine functionality on the benzofuran ring is a key starting point for the construction of more complex, fused heterocyclic systems. By serving as a nucleophile or as a site for further modification into other reactive groups, it enables the annulation of additional rings, leading to compounds with potentially enhanced and novel properties.

The fusion of a pyrimidine (B1678525) ring to a benzofuran core is a common strategy for developing new bioactive molecules. nih.gov A widely used method involves benzofuran-based chalcones as key intermediates. nih.govnih.gov These chalcones, typically synthesized via an Aldol condensation between a 2-acetylbenzofuran (B162037) derivative and an appropriate aldehyde, can be cyclized with reagents like urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride to form the pyrimidine ring. nih.govnih.gov For example, reacting a benzofuran chalcone (B49325) with urea in ethanolic potassium hydroxide (B78521) yields a 4-(benzofuran-2-yl)-pyrimidin-2-ol, a pyrimidinone tautomer. nih.gov Similarly, using thiourea or guanidine hydrochloride leads to the corresponding pyrimidine-2-thiol (B7767146) and pyrimidin-2-amine derivatives, respectively. nih.govnih.gov

| Starting Material | Reagent | Product | Reference |

| Benzofuran Chalcone | Urea / Ethanolic KOH | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol | nih.gov |

| Benzofuran Chalcone | Thiourea / Ethanolic KOH | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | nih.gov |

| Benzofuran Chalcone | Guanidine HCl | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | nih.govresearchgate.net |

The hybridization of benzofuran with other heterocyclic systems like triazines has been explored to develop new antibacterial agents. nih.gov A series of novel benzofuran-triazine derivatives have been synthesized and characterized using FT-IR and NMR techniques. nih.gov

The synthesis of fused seven-membered rings, such as diazepines, onto the benzofuran scaffold has also been investigated. In one approach, 2-acyl-3-aminobenzofuran is used as the starting material. semanticscholar.org Chloroacetylation of the amine group, followed by treatment with hexamethylenetetramine, leads to the formation of benzofuro[3,2-e]-1,4-diazepine derivatives. semanticscholar.orgresearchgate.net A similar strategy starting with ethyl 3-aminobenzofuran-2-carboxylate yields a 3H-benzofuro[3,2-e]-1,4-diazepin-2,5(1H,4H)-dione. semanticscholar.orgresearchgate.net

Pyrazole (B372694) and isoxazole (B147169) moieties are frequently incorporated into larger molecules to enhance their pharmacological profile. Several synthetic routes have been developed to create benzofuran-pyrazole and benzofuran-isoxazole hybrids.

Pyrazoles: One common method begins with the synthesis of 3-benzoylbenzofurans, which are then treated with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) to cyclize and form the corresponding pyrazole derivatives. rsc.org Another route utilizes 2-acetyl benzofuran to generate benzofuran chalcones, which are subsequently reacted with hydrazine hydrate or phenylhydrazine (B124118) to yield 1,3,5-substituted pyrazole analogues. researchgate.net A third pathway involves the reaction of a 7-methoxy-benzofuran-2-carboxylic acid hydrazide with dicarbonyl compounds like acetylacetone (B45752) or benzoylacetone (B1666692) to form the pyrazole ring.

Isoxazoles: The synthesis of benzofuran-isoxazole hybrids often proceeds through a chalcone intermediate. researchgate.netresearchgate.net The reaction of a benzofuran chalcone with hydroxylamine (B1172632) hydrochloride in the presence of a base such as potassium hydroxide or sodium acetate (B1210297) leads to the formation of 3-(benzofuran-2-yl)-5-(aryl)isoxazole derivatives. researchgate.netresearchgate.net This cycloaddition reaction is a versatile method for creating a variety of substituted isoxazoles fused or linked to the benzofuran core. nih.govnih.govorganic-chemistry.org

| Heterocycle | Benzofuran Precursor | Key Reagents | Resulting Structure | Reference |

| Pyrazole | 3-Benzoylbenzofuran | Hydrazine hydrate | Benzofuran-pyrazole hybrid | rsc.org |

| Pyrazole | Benzofuran chalcone | Hydrazine hydrate / Phenylhydrazine | Benzofuran-pyrazole hybrid | researchgate.net |

| Pyrazole | 7-Methoxy-benzofuran-2-carboxylic acid hydrazide | Acetylacetone | Benzofuran-pyrazole hybrid | |

| Isoxazole | Benzofuran chalcone | Hydroxylamine HCl / Base | Benzofuran-isoxazole hybrid | researchgate.netresearchgate.net |

Benzofuro-Oxazoles: The synthesis of benzofuran derivatives containing an oxazole (B20620) ring has been reported. semanticscholar.org For instance, substituted 2-(2-bromoacetyl)benzofurans can serve as precursors. Reaction of these bromoacetyl compounds with urea or thiourea can lead to the formation of aminothiazole or amino-oxazole rings attached to the benzofuran system. semanticscholar.org

Thiazolopyrimidines: Thiazolo[3,2-a]pyrimidines are a class of fused heterocycles with a range of biological activities. ijnc.irias.ac.in A general synthesis involves the reaction of dihydropyrimidinethiones with α-halo ketones or esters. ijnc.irgoogle.com For example, 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives can be reacted with ethyl bromoacetate (B1195939) in a condensation/cyclization sequence to yield 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives in good yields. ijnc.ir While this demonstrates the formation of the thiazolopyrimidine core, its direct fusion to a 4-methoxybenzofuran-6-amine backbone requires a tailored synthetic approach.

Development of Polymeric Materials Incorporating Benzofuranamine Units

The incorporation of heterocyclic units like benzofuran into polymer backbones can impart unique thermal, mechanical, and optoelectronic properties. Benzofuran derivatives have been successfully used in the preparation of various high-performance polymers, including polyamides, polyarylates, and polybenzimidazoles. researchgate.net

A novel type of polymer, poly(benzofuran-co-arylacetic acid), has been developed through the thermal treatment of 4-hydroxymandelic acid. rsc.org This process involves a Friedel–Crafts alkylation, leading to C-C bond formation and the creation of benzofuran units within the polymer chain. rsc.org The resulting material contains reactive lactone and carboxylic acid functionalities, which can be further modified. For instance, these groups can react with diamines to form cross-linked products with altered thermal properties. mdpi.com While not directly derived from an aminobenzofuran, this research demonstrates a pathway to creating highly functionalized polymers containing the benzofuran moiety. rsc.orgmdpi.com The inclusion of an amine group, as in 4-methoxybenzofuran-6-amine, could offer additional sites for polymerization or cross-linking, potentially leading to new classes of functional materials.

Spectroscopic and Structural Elucidation Methodologies for 4 Methoxybenzofuran 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Methoxybenzofuran-6-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and stereochemistry.

In the ¹H NMR spectrum of 4-Methoxybenzofuran-6-amine, distinct signals are expected for each unique proton. The protons on the aromatic and furan (B31954) rings typically appear in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effect of the ring currents. The specific chemical shifts and coupling constants (J-values) between adjacent protons allow for the unambiguous assignment of the substitution pattern. For instance, the protons on the furan ring often exhibit characteristic doublet signals. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically around δ 3.8-4.0 ppm. The amine (-NH₂) protons would also produce a singlet, which can be broad and its chemical shift is often variable depending on the solvent and concentration. nih.govscielo.br

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Methoxybenzofuran-6-amine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~7.5 - 7.7 (d) | ~145 |

| H-3 | ~6.7 - 6.9 (d) | ~105 |

| H-5 | ~6.8 - 7.0 (s) | ~115 |

| H-7 | ~7.0 - 7.2 (s) | ~95 |

| 4-OCH₃ | ~3.8 - 3.9 (s) | ~56 |

| 6-NH₂ | ~3.5 - 4.5 (s, broad) | - |

| C-2 | - | ~145 |

| C-3 | - | ~105 |

| C-3a | - | ~148 |

| C-4 | - | ~150 |

| C-5 | - | ~115 |

| C-6 | - | ~140 |

| C-7 | - | ~95 |

| C-7a | - | ~120 |

Note: The data in the table is predictive and based on typical chemical shifts for similar benzofuran (B130515) derivatives. Actual experimental values may vary. nih.govsemanticscholar.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, resulting in a spectrum that acts as a molecular "fingerprint."

For 4-Methoxybenzofuran-6-amine, the IR spectrum would exhibit several characteristic absorption bands. The presence of the primary amine (-NH₂) group is identified by two distinct N-H stretching vibrations in the range of 3300-3500 cm⁻¹. wpmucdn.comlibretexts.orgyoutube.com Aromatic primary amines typically show both an asymmetric and a symmetric stretching band. orgchemboulder.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com

The methoxy group (-OCH₃) and the ether linkage within the furan ring contribute to C-O stretching vibrations. Aromatic ethers typically show a strong, sharp absorption band for the aryl-O stretch between 1200-1275 cm⁻¹. The benzofuran ring itself will produce characteristic C=C stretching bands for the aromatic and furan portions in the 1450-1600 cm⁻¹ region, as well as aromatic C-H stretching just above 3000 cm⁻¹. wpmucdn.com

Interactive Data Table: Characteristic IR Absorption Bands for 4-Methoxybenzofuran-6-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Amine (N-H) | Bending (Scissoring) | 1580 - 1650 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium |

| Ether (Aryl-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |

| Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 | Medium |

Note: The data in the table is based on established correlation charts for the specified functional groups. wpmucdn.comorgchemboulder.comutdallas.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In the mass spectrum of 4-Methoxybenzofuran-6-amine, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which would be the case for this compound. libretexts.org

Electron ionization (EI) is a common method that causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern provides clues to the molecule's structure. For 4-Methoxybenzofuran-6-amine, characteristic fragmentation could involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine group, a common pathway for amines. libretexts.orgmiamioh.edu

Loss of a methyl radical (•CH₃): Fragmentation of the methoxy group, resulting in an [M-15]⁺ peak.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement process from the methoxy group, leading to an [M-30]⁺ peak. researchgate.net

Loss of HCN: A common fragmentation for aromatic amines, resulting in an [M-27]⁺ peak. miamioh.edu

Benzofuran ring fragmentation: Cleavage of the heterocyclic ring can lead to characteristic benzofuran-related fragment ions. nih.govnih.gov

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of the elemental formula and providing definitive confirmation of the compound's identity. semanticscholar.org

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for 4-Methoxybenzofuran-6-amine

| Fragment Ion Description | Proposed Loss | Expected m/z of Fragment |

| Molecular Ion [M]⁺ | - | 163 |

| Loss of Methyl Radical | •CH₃ | 148 |

| Loss of HCN | HCN | 136 |

| Loss of Formaldehyde | CH₂O | 133 |

| Benzofuranoyl Cation | C₂H₄N (from side chain) | 121 |

Note: The m/z values are based on the nominal mass of 4-Methoxybenzofuran-6-amine (C₉H₉NO₂) and common fragmentation pathways for related structures. libretexts.orgresearchgate.net

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the absolute structure and stereochemistry of the molecule.

To perform this analysis, a high-quality single crystal of 4-Methoxybenzofuran-6-amine or a suitable derivative must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. asianpubs.orgresearchgate.net

The analysis would confirm the planarity of the benzofuran ring system. It would also provide precise measurements of the C-O, C-N, and C-C bond lengths and the angles within the rings and involving the substituents. Furthermore, the data reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the amine group, which can influence the physical properties of the solid. asianpubs.orgmdpi.com

Interactive Data Table: Representative Crystal Data for a Benzofuran Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Unit Cell Dimensions | a ≈ 7-10 Å, b ≈ 11-18 Å, c ≈ 13-16 Å |

| α ≈ 75°, β ≈ 72°, γ ≈ 71° | |

| Volume (V) | ~1500 ų |

| Molecules per Unit Cell (Z) | 4 |

| Bond Length (C-O, furan) | ~1.37 Å |

| Bond Angle (C-O-C, furan) | ~106° |

Note: The data presented is representative, based on published crystal structures of substituted benzofuran derivatives, as specific data for 4-Methoxybenzofuran-6-amine is not available. asianpubs.orgvensel.orgcanterbury.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones (electronic transitions). For aromatic and conjugated systems like 4-Methoxybenzofuran-6-amine, the most significant transitions are typically π → π*.

The UV-Vis spectrum of 4-Methoxybenzofuran-6-amine is expected to show strong absorption bands characteristic of the extended π-system of the benzofuran core. The position of the absorption maximum (λ_max) is sensitive to the substituents on the ring. Both the methoxy (-OCH₃) and amine (-NH₂) groups are auxochromes, meaning they are electron-donating groups that, when attached to a chromophore (the benzofuran ring), can shift the λ_max to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. researchgate.net The spectrum of benzofuran itself shows absorption bands around 245, 275, and 282 nm. nist.gov The presence of the methoxy and amine groups would be expected to shift these bands to higher wavelengths. researchgate.netresearchgate.net

Interactive Data Table: Expected UV-Vis Absorption Data for 4-Methoxybenzofuran-6-amine

| Transition Type | Expected λ_max Range (nm) | Chromophore System |

| π → π | 250 - 270 | Benzofuran Ring |

| π → π | 290 - 320 | Substituted Benzofuran System |

Note: The data is estimated based on the spectrum of benzofuran and the known effects of auxochromic substituents. researchgate.netnist.govresearchgate.net

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds. For a polar, aromatic compound like 4-Methoxybenzofuran-6-amine, High-Performance Liquid Chromatography (HPLC) is the method of choice.

A reversed-phase HPLC (RP-HPLC) method would typically be employed for purity analysis. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol (B129727)/water, often with a modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and gives good peak shape. nih.govlcms.cz

The sample is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary and mobile phases. A detector, most commonly a UV detector set to a wavelength where the compound absorbs strongly (determined from its UV-Vis spectrum), monitors the eluent. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time (the time it takes for the compound to elute from the column) is a characteristic property of the compound under specific chromatographic conditions. Coupling HPLC with a mass spectrometer (LC-MS) can provide mass information for any detected impurities, aiding in their identification. nih.govnih.gov

Interactive Data Table: Typical HPLC Conditions for Analysis of Aromatic Amines

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |

| Gradient | Linear gradient from 10% B to 90% B over 10-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max (e.g., ~300 nm) |

| Injection Volume | 5 - 20 µL |

Note: These are general starting conditions and would require optimization for the specific compound. nih.govlcms.czresearchgate.net

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound 4-Methoxybenzofuran-6-amine are not publicly available. Research in this area tends to focus on more complex derivatives or analogues of the benzofuran scaffold.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for this specific compound without resorting to speculation or using data from related but distinct molecules, which would violate the instructions provided. The required data for electronic structure, MEP mapping, vibrational simulation, conformational analysis, NBO analysis, and molecular docking specific to 4-Methoxybenzofuran-6-amine has not been found in the performed searches.

Computational and Theoretical Investigations of 4 Methoxybenzofuran 6 Amine

Quantitative Structure-Activity Relationship (QSAR) Studies for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling discipline that aims to correlate the structural or physicochemical properties of a set of compounds with their biological activities or other specific properties. nih.govresearchgate.net These models are instrumental in drug discovery and materials science for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. acs.orgnih.gov For heterocyclic compounds like benzofuran (B130515) derivatives, QSAR studies have been successfully applied to understand and predict activities ranging from anticancer to antimicrobial effects. physchemres.orgnih.gov

The fundamental principle of QSAR is that the structural differences in molecules are responsible for the variations in their observed activities. To build a QSAR model, molecular descriptors are calculated for a series of compounds with known activities. These descriptors quantify various aspects of the molecule, including:

Topological descriptors: Based on the 2D representation of the molecule, describing size, shape, and branching.

Physicochemical descriptors: Such as lipophilicity (log P), molar refractivity (MR), and surface tension. nih.gov

Electronic descriptors: Quantifying the electronic aspects of the molecule, like dipole moment and orbital energies.

Quantum chemical descriptors: Derived from quantum mechanics calculations, providing detailed electronic and structural information. physchemres.org

Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to generate a mathematical equation that relates the most significant descriptors to the activity. researchgate.net The predictive power and robustness of a QSAR model are evaluated through rigorous internal and external validation techniques. derpharmachemica.com

While specific QSAR studies focusing solely on 4-Methoxybenzofuran-6-amine are not extensively documented, research on analogous benzofuran structures provides a framework for how such an analysis would be conducted. For instance, a 2D-QSAR study on a series of benzofuran-based vasodilators identified key descriptors influencing their activity. mdpi.com The resulting model was statistically significant, as shown by its validation parameters.

Table 1: Example of Statistical Parameters for a 2D-QSAR Model of Benzofuran Derivatives

| Parameter | Description | Value | Reference |

|---|---|---|---|

| N | Number of compounds in the dataset | 24 | mdpi.com |

| R² | Squared correlation coefficient (Goodness of fit) | 0.816 | mdpi.com |

| R²cvOO | Cross-validated R² (Leave-One-Out) | 0.731 | mdpi.com |

| F | F-test value (Statistical significance of the model) | 21.103 | mdpi.com |

| s² | Standard deviation of the regression | 6.191 × 10⁻⁸ | mdpi.com |

Prediction of Chemical Reactivity and Selectivity using Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the chemical reactivity and selectivity of molecules. aip.orgaip.org These methods provide a detailed picture of the electron distribution within a molecule, allowing for the identification of sites susceptible to electrophilic or nucleophilic attack. For benzofuran and its derivatives, DFT studies can elucidate reaction mechanisms and predict the outcomes of chemical transformations such as electrophilic substitutions. rsc.orgresearchgate.net

Several key concepts and calculated parameters are used to predict reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution, with red regions (negative potential) indicating electron-rich areas prone to electrophilic attack, and blue regions (positive potential) indicating electron-poor areas susceptible to nucleophilic attack.

Computational investigations on the benzofuran scaffold have demonstrated that the molecule is generally reactive toward electrophiles. researchgate.net For 4-Methoxybenzofuran-6-amine, the electron-donating nature of both the methoxy (B1213986) (-OCH₃) and amine (-NH₂) groups would be expected to significantly influence the electron density of the aromatic ring system, thereby directing the regioselectivity of electrophilic substitution reactions. DFT calculations could precisely map the MEP and calculate local reactivity descriptors to predict which positions on the benzofuran ring are most activated for such reactions.

Table 2: Key Computational Descriptors for Predicting Chemical Reactivity

| Descriptor | Definition | Significance in Reactivity Prediction |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy suggests greater reactivity toward electrophiles. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy suggests greater reactivity toward nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity. A smaller gap signifies higher polarizability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Spatial distribution of electrostatic potential | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. |

Non-Linear Optical (NLO) Property Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, including frequency conversion, optical switching, and data storage. nih.govvistas.ac.in Organic molecules, particularly those with extended π-conjugated systems featuring electron-donating and electron-accepting groups, often exhibit significant NLO properties. vistas.ac.in The benzofuran scaffold, being a π-conjugated system, makes its derivatives potential candidates for NLO materials. physchemres.org

Computational quantum chemistry is a primary tool for the prediction and design of NLO materials. By solving the Schrödinger equation for a molecule in the presence of an external electric field, key NLO-related properties can be calculated. The most important of these are:

Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First-Order Hyperpolarizability (β or β₀): Quantifies the second-order NLO response. A large β value is a key indicator of a promising NLO material for applications like second-harmonic generation (SHG). physchemres.org

DFT calculations have been widely used to predict the NLO properties of various organic and heterocyclic compounds. physchemres.orgjmcs.org.mx Studies on benzofuran derivatives have shown that strategic placement of electron-donating groups (like -OH, -OCH₃, -NH₂) and electron-withdrawing groups can significantly enhance the first-order hyperpolarizability. researchgate.net The 4-Methoxybenzofuran-6-amine molecule contains both a strong electron-donating methoxy group and an amine group, which could contribute to a substantial intramolecular charge transfer (ICT) character, a key feature for high β values. nih.gov

For example, a computational study on 2-phenylbenzofuran (B156813) derivatives calculated the first-order hyperpolarizability (β) for a series of substituted compounds. The results demonstrated that the nature and position of substituents dramatically alter the NLO response.

Table 3: Example of Calculated NLO Properties for Substituted 2-Phenylbenzofuran Derivatives

| Compound Substituent | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] | Reference |

|---|---|---|---|---|

| -H (Unsubstituted) | 1.15 | 2.99 × 10⁻²³ | 4.00 × 10⁻³⁰ | physchemres.org |

| -NO₂ | 5.88 | 3.20 × 10⁻²³ | 19.66 × 10⁻³⁰ | physchemres.org |

| -N(CH₃)₂ | 2.22 | 3.58 × 10⁻²³ | 12.23 × 10⁻³⁰ | physchemres.org |

| -OCH₃ | 1.83 | 3.28 × 10⁻²³ | 5.41 × 10⁻³⁰ | physchemres.org |

These studies indicate that theoretical calculations can effectively screen and predict the NLO potential of compounds like 4-Methoxybenzofuran-6-amine, guiding the experimental synthesis of new, highly efficient optical materials. physchemres.orgrsc.org

Applications of 4 Methoxybenzofuran 6 Amine and Its Derivatives in Advanced Chemical Research

Role as Versatile Building Blocks in Complex Organic Synthesis

The unique structure of 4-Methoxybenzofuran-6-amine, featuring an electron-donating methoxy (B1213986) group, a nucleophilic amine, and an aromatic benzofuran (B130515) core, establishes it as a versatile building block in multi-step organic synthesis. youtube.comyoutube.com Organic chemists utilize such "building blocks" as foundational starting materials to construct more intricate molecular architectures. nih.govenamine.net The reactivity of the amine group allows for a variety of transformations, including acylation, alkylation, and diazotization, which can then be used to introduce new functional groups or to form larger molecular assemblies.

The benzofuran nucleus itself can participate in electrophilic substitution reactions, and the specific positioning of the existing methoxy and amine groups directs the regioselectivity of these reactions. Furthermore, the furan (B31954) ring can undergo cycloaddition reactions, providing pathways to complex polycyclic systems. rsc.org Researchers have developed unified, multi-step strategies to synthesize various hydroxybenzofurans, which, like 4-Methoxybenzofuran-6-amine, serve as key intermediates for more complex targets, including nicotinoid analogues. arkat-usa.org The synthesis of 3-aminobenzofuran derivatives, a closely related scaffold, has been achieved through various methods, including tandem cyclization reactions, highlighting the utility of these structures in creating diverse chemical libraries. mdpi.comnih.govsemanticscholar.org

Scaffold Development for Chemical Biology and Medicinal Chemistry Research

The benzofuran core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds and approved drugs. nih.govnih.gov Derivatives of 4-Methoxybenzofuran-6-amine are actively investigated for their potential therapeutic applications across a spectrum of diseases. scienceopen.comnih.gov The ability to readily modify the scaffold at multiple positions allows chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

Research has demonstrated that benzofuran derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. scienceopen.comnih.gov For instance, a series of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were designed and synthesized as potent inhibitors of mitogen-activated protein kinase-interacting kinases (Mnks), which are implicated in cancer progression. nih.govmedchemexpress.cndaneshyari.com Specific compounds from this series showed significant inhibitory activity against Mnk2 and demonstrated anti-proliferative effects in human leukemia and colon cancer cell lines. nih.govdaneshyari.com

The benzofuran structure is also a key component in the development of antifungal agents. nih.govresearchgate.net Modifications of the benzofuran core have led to the discovery of potent and selective inhibitors of fungal N-myristoyltransferase, an essential enzyme for fungal viability. nih.gov The versatility of the benzofuran scaffold allows it to be incorporated into hybrid molecules, combining its features with other pharmacologically active groups like pyrazolines, thiazoles, or piperazines to create novel compounds with enhanced cytotoxic or antimicrobial effects. nih.govnih.gov

Table 1: Examples of Biologically Active Benzofuran Derivatives

| Derivative Class | Target/Activity | Research Finding |

|---|---|---|

| 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamides | Mnk1/Mnk2 Inhibition (Anticancer) | Compound 8k showed potent Mnk2 inhibitory activity (IC50 = 0.27 μM) and decreased levels of p-eIF4E in HCT-116 cells. nih.govdaneshyari.com |

| 2-Substituted Benzofurans | Antifungal (Candida albicans) | Led to the discovery of RO-09-4879 , a compound with in vivo antifungal activity targeting fungal N-myristoyltransferase. nih.gov |

| Benzofuran-N-aryl piperazine (B1678402) conjugates | Anticancer (HeLa, MCF-7) | Compound 7 exhibited remarkable cytotoxic activity against HeLa cells with an IC50 value of 0.03 μM. nih.gov |

| Benzofuran Salicylic Acid Scaffold | Antitubercular (mPTPB Inhibition) | A derivative was identified as a highly potent (IC50 = 38 nM) and selective inhibitor of Mycobacterium protein tyrosine phosphatase B (mPTPB). nih.gov |

Contributions to Material Science and Functional Materials

Beyond pharmaceutical applications, the benzofuran moiety is a valuable component in the field of material science. researchgate.net The rigid, planar, and aromatic nature of the benzofuran system makes it an attractive candidate for incorporation into functional materials where electronic and photophysical properties are important.

Benzofuran derivatives serve as synthons for various types of polymers, including polyamides and polyesters. researchgate.net The presence of reactive functional groups, such as the amine in 4-Methoxybenzofuran-6-amine, allows for its direct integration into polymer chains through condensation polymerization. The resulting polymers can possess unique thermal and electronic properties derived from the incorporated benzofuran units. The extended π-conjugated system of the benzofuran ring is beneficial for applications in organic electronics, where charge transport is a key characteristic. While specific research on 4-Methoxybenzofuran-6-amine in this area is nascent, the broader class of benzofuran derivatives is explored for creating materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The benzofuran structure can be incorporated into larger molecular frameworks to create ligands for metal catalysts. The heteroatoms (oxygen in the furan ring) and appended functional groups (like the amine) can act as coordination sites for metal ions, influencing the catalytic activity and selectivity of the complex. Amine-functionalized frameworks are widely used in catalysis. rsc.org Similarly, these coordination properties, combined with the inherent fluorescence of some benzofuran derivatives, make them suitable scaffolds for the development of chemical sensors. researchgate.net Such sensors can be designed to detect the presence of specific metal ions or other analytes through changes in their optical or electronic properties upon binding.

Intermediates in the Synthesis of Agrochemicals

The benzofuran scaffold is a key structural element in a variety of modern agrochemicals, particularly herbicides. nih.govnih.govresearchgate.net 4-Methoxybenzofuran-6-amine serves as a valuable intermediate in the synthesis of these complex active ingredients. The development of novel herbicides is critical for global food security, and benzofuran-based compounds have shown significant efficacy.

For example, novel aryloxyphenoxypropionate (APP) herbicides incorporating a benzofuran moiety have been designed and synthesized. nih.govresearchgate.net Bioassays of these compounds revealed that many possessed moderate to excellent herbicidal activity against monocotyledonous weeds like crabgrass and barnyard grass. nih.govresearchgate.net In some cases, the efficacy of these new benzofuran derivatives was superior to existing commercial herbicides like clodinafop-propargyl. nih.govresearchgate.net

Another important class of herbicides is 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Research has shown that novel benzofuran scaffolds can be used to develop potent HPPD inhibitors. nih.govresearchgate.net Certain synthesized pyrazole-benzofuran compounds displayed excellent, broad-spectrum herbicidal activity that was greater than the commercial standard, mesotrione, while also showing good crop selectivity for maize. nih.govresearchgate.net The use of the benzofuran core allows for the creation of diverse molecular shapes that can effectively interact with the active sites of target enzymes in weeds. nih.gov

Table 2: Benzofuran Derivatives in Agrochemical Research

| Agrochemical Class | Target/Mechanism | Example Weeds Controlled |

|---|---|---|

| Aryloxyphenoxypropionates (APP) | ACCase Inhibition | Digitaria sanguinalis (crabgrass), Echinochloa crus-galli (barnyard grass). nih.govresearchgate.net |

| Pyrazole-Benzofurans | HPPD Inhibition | Broadleaf and monocotyledonous weeds. nih.govresearchgate.net |

| 5-Acylbarbituric Acids | Not specified | Broad spectrum, with high efficacy against 13-14 out of 16 tested weed species for lead compounds. mdpi.com |

Conclusion and Future Research Perspectives

Synthesis and Derivatization Opportunities for 4-Methoxybenzofuran-6-amine